{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine
CAS No.: 1894484-84-4
Cat. No.: VC2749472
Molecular Formula: C9H9BrF3N
Molecular Weight: 268.07 g/mol
* For research use only. Not for human or veterinary use.
![{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine - 1894484-84-4](/images/structure/VC2749472.png)
CAS No. | 1894484-84-4 |
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Molecular Formula | C9H9BrF3N |
Molecular Weight | 268.07 g/mol |
IUPAC Name | 1-[2-bromo-4-(trifluoromethyl)phenyl]-N-methylmethanamine |
Standard InChI | InChI=1S/C9H9BrF3N/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13/h2-4,14H,5H2,1H3 |
Standard InChI Key | ZWSAHZURJZDDKO-UHFFFAOYSA-N |
SMILES | CNCC1=C(C=C(C=C1)C(F)(F)F)Br |
Canonical SMILES | CNCC1=C(C=C(C=C1)C(F)(F)F)Br |
Structural Analysis and Chemical Identity
Molecular Structure and Nomenclature
{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine features a benzene ring with three key substituents: a bromine atom at the 2-position, a trifluoromethyl group at the 4-position, and a methylaminomethyl group (CH₂NHCH₃) also attached to the ring. This compound represents a secondary amine where one hydrogen of the primary amine in (2-Bromo-4-(trifluoromethyl)phenyl)methanamine has been replaced with a methyl group .
The structural composition of this molecule can be analyzed as follows:
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Core Structure: Methylated benzylamine derivative
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Molecular Formula: C₉H₉BrF₃N
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Key Functional Groups:
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Secondary amine (methylamine)
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Benzyl group
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Trifluoromethyl substituent
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Bromine substituent
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Structural Relationships to Known Compounds
The compound bears significant structural similarities to several documented compounds. It can be considered a methylated derivative of (2-Bromo-4-(trifluoromethyl)phenyl)methanamine (C₈H₇BrF₃N), which has a molecular weight of 254.05 g/mol as reported in the literature . Additionally, it shares structural elements with N-methyl-N-[4-(trifluoromethyl)benzyl]amine (C₉H₁₀F₃N), which lacks the bromine atom but contains the same methylated benzylamine backbone .
The presence of both electron-withdrawing groups (bromine and trifluoromethyl) creates a unique electronic environment within the molecule that distinguishes it from simpler benzylamines.
Physical and Chemical Properties
Predicted Physical Properties
Based on structurally similar compounds, {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine likely possesses the following physical properties:
The presence of the trifluoromethyl group would significantly affect the compound's lipophilicity and boiling point. The related compound N-methyl-N-[4-(trifluoromethyl)benzyl]amine has a reported boiling point of 187.0±35.0°C at 760 mmHg , and our target compound would likely have a somewhat higher boiling point due to the additional bromine atom.
Chemical Reactivity
The chemical behavior of {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine would be influenced by several structural features:
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The secondary amine group functions as a nucleophile, though its nucleophilicity is reduced compared to primary amines due to the methyl substitution.
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The bromine at the 2-position provides a reactive site for various coupling reactions, particularly palladium-catalyzed cross-couplings (Suzuki, Stille, Negishi reactions).
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The trifluoromethyl group imparts metabolic stability and lipophilicity to the molecule while also acting as a strong electron-withdrawing group that influences the electronic distribution throughout the aromatic ring.
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The ortho-relationship between the bromine and the benzylic position creates a potential steric hindrance that could affect reaction rates and selectivity.
Synthetic Approaches
N-Methylation of (2-Bromo-4-(trifluoromethyl)phenyl)methanamine
The most direct approach would likely involve the N-methylation of (2-Bromo-4-(trifluoromethyl)phenyl)methanamine, which is a documented compound . This could be achieved through:
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Reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride
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Direct alkylation using methyl iodide in the presence of a base
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Eschweiler-Clarke methylation using formic acid and formaldehyde
Reduction of Amide Precursor
Another viable route could involve the synthesis and subsequent reduction of N-methyl-2-bromo-4-trifluoromethylbenzamide:
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Conversion of 2-bromo-4-(trifluoromethyl)aniline to the corresponding benzoic acid via diazotization followed by carbonylation
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Formation of the acid chloride and reaction with methylamine to form the amide
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Reduction of the amide to the target amine using a strong reducing agent such as lithium aluminum hydride
From 2-Bromo-4-(trifluoromethyl)aniline
Starting from 2-bromo-4-(trifluoromethyl)aniline , the synthesis could proceed via:
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Protection of the aniline nitrogen
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Formylation to introduce the additional carbon
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Reduction of the formyl group
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Methylation of the resulting secondary amine
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Deprotection to obtain the target compound
Synthetic Challenges
The synthesis of {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine presents several challenges:
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Selective methylation to avoid over-alkylation to the tertiary amine
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Potential side reactions involving the reactive bromine substituent
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The electron-withdrawing effect of the trifluoromethyl group, which may alter the reactivity of the aniline or benzylic position
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Purification challenges due to the presence of similar byproducts
The synthesis of related compounds, such as methyl-3-trifluoromethyl-2-aminobenzoate from 2-bromo-4-trifluoromethylaniline, has been achieved with yields of 88% using palladium catalysis under specific conditions . Similar approaches might be adapted for our target compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine would likely show:
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Aromatic protons: Three signals in the range of δ 7.0-8.0 ppm with coupling patterns influenced by the substitution pattern
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Benzylic CH₂ protons: A singlet at approximately δ 3.7-3.9 ppm
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N-methyl protons: A singlet at approximately δ 2.4-2.6 ppm
The ¹³C NMR would display signals for all nine carbon atoms, with the trifluoromethyl carbon appearing as a quartet due to C-F coupling. The carbon attached to bromine would be shifted downfield due to the deshielding effect.
Mass Spectrometry
The mass spectrum would be expected to show:
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Molecular ion peaks at m/z 269 and 271 with characteristic isotope pattern for bromine (79Br and 81Br)
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Fragment ions corresponding to the loss of methyl (M-15) and potentially the rearrangement of the benzyl group
Infrared Spectroscopy
Key IR absorptions would include:
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N-H stretching at approximately 3300-3400 cm⁻¹
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C-H stretching at 2900-3000 cm⁻¹
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C-F stretching at 1100-1200 cm⁻¹
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C-Br stretching at 500-600 cm⁻¹
Chromatographic Behavior
The compound would likely exhibit good retention on reverse-phase HPLC columns due to its hydrophobic nature. The presence of the basic amine group might necessitate the use of mobile phase modifiers such as triethylamine or ammonium acetate to minimize peak tailing.
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